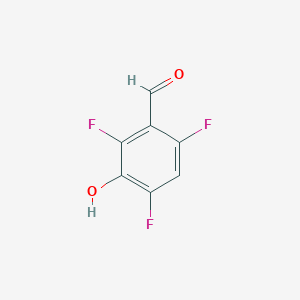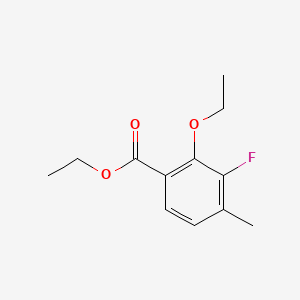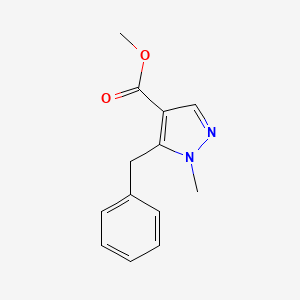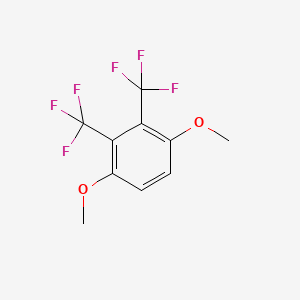
N1,N5-dibenzyl-3-isobutylpentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N5-dibenzyl-3-isobutylpentanediamide is a chemical compound with the molecular formula C21H28N2O2. It is known for its unique structure, which includes two benzyl groups and an isobutyl group attached to a pentanediamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibenzyl-3-isobutylpentanediamide typically involves the reaction of 3-isobutylpentanediamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N5-dibenzyl-3-isobutylpentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N1,N5-dibenzyl-3-isobutylpentanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N1,N5-dibenzyl-3-isobutylpentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N5-dibenzyl-3-methylpentanediamide
- N1,N5-dibenzyl-3-ethylpentanediamide
- N1,N5-dibenzyl-3-propylpentanediamide
Uniqueness
N1,N5-dibenzyl-3-isobutylpentanediamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C23H30N2O2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N,N'-dibenzyl-3-(2-methylpropyl)pentanediamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)13-21(14-22(26)24-16-19-9-5-3-6-10-19)15-23(27)25-17-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
ATVWJGOCWTXJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)NCC1=CC=CC=C1)CC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


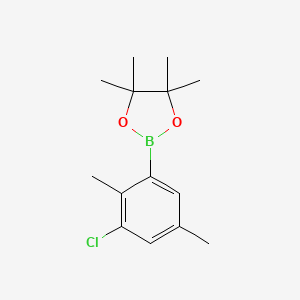



![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)

